N-(2-bromo-4-methylphenyl)furan-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound consists of a furan ring attached to a carboxamide group, with a 2-bromo-4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2-bromo-4-methylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, allowing for the formation of more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically carried out in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different furan derivatives.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to interfere with bacterial cell wall synthesis or protein function, leading to antibacterial effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-bromo-4-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-2-3-11(10(13)6-8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCUWRIIPTZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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